

3-Bromo-7-nitroindazole molecular docking NOS active site

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Compound Focus: 3-Bromo-7-Nitroindazole

CAS No.: 74209-34-0

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Binding Mode and Key Interactions

The table below summarizes the core characteristics of **3-Bromo-7-nitroindazole**'s binding mode within the NOS active site.

Feature	Description
Overall Binding Site	Substrate-binding pocket of the NOS oxygenase domain [1]
Primary Interaction	Parallel π -stacking above the heme cofactor [2]
Key Conformational Change	Displacement of active site residue Glu371 (eNOS numbering) [2] [3]
Role of Substituents	Nitro group acts as a hydrogen bond acceptor; Bromo group contributes to affinity and planarity [2] [4]
Inhibition Consequence	Perturbs heme propionate, disrupting its interaction with the pterin (H4B) cofactor [3]

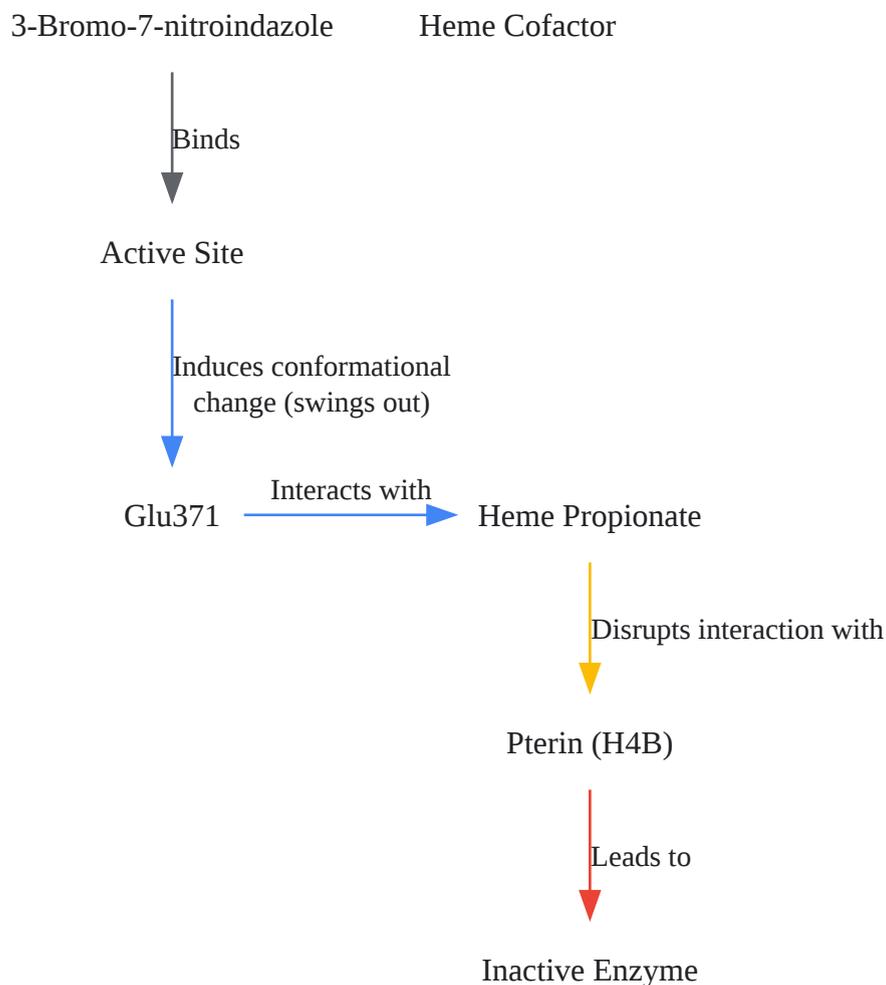
Experimental Evidence & Protocols

The primary data on this interaction comes from high-resolution X-ray crystallography.

- **Experimental Method:** The binding mode was determined using **X-ray crystallography** on cocrystallized complexes of the NOS oxygenase domain with **3-Bromo-7-nitroindazole** [1] [3].
- **Key Structure:** The crystal structure of human endothelial NOS (eNOS) with **3-Bromo-7-nitroindazole** is publicly available in the **Protein Data Bank (PDB)** under identifier **1M9R** [1]. This structure was solved at a resolution of **2.56 Å** [1].
- **Structural Analysis:** Comparison of this structure with NOS structures bound to the native substrate, L-arginine, or other inhibitors revealed the novel conformational change in Glu371 and the disruption of the pterin-heme interaction, which is central to the inhibitor's mechanism [2] [3].

Mechanism of Action Diagram

The following diagram illustrates the unique inactivation mechanism induced by **3-Bromo-7-nitroindazole**, based on the crystallographic data.



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Importance for Inhibitor Design

Understanding this binding mode is crucial for drug design because it highlights a strategy to overcome the challenge of highly conserved NOS active sites across different isoforms (nNOS, eNOS, iNOS) [5]. The induced conformational change creates an active site with altered molecular recognition properties, which can be exploited to design more potent and selective inhibitors [2].

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References

1. 1M9R: human endothelial nitric oxide synthase with 3- ... [rcsb.org]
2. Conformational changes in nitric oxide synthases induced by ... [pubmed.ncbi.nlm.nih.gov]
3. Crystal structure of nitric oxide synthase bound to ... - PubMed [pubmed.ncbi.nlm.nih.gov]
4. and 7-substituted indazoles in the active site of neuronal ... [sciencedirect.com]
5. Nitric Oxide Synthase and Structure-Based Inhibitor Design [pmc.ncbi.nlm.nih.gov]

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